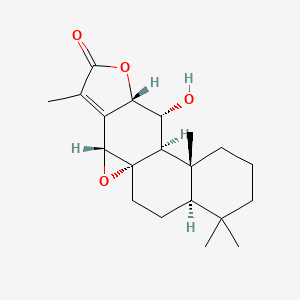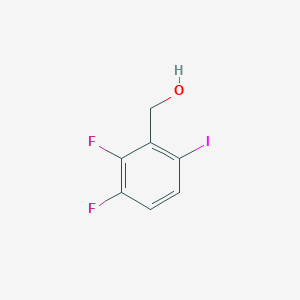
2-Cyano-6-formylpyridine-4-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyano-6-formylpyridine-4-sulfonyl chloride is a chemical compound with the molecular formula C7H3ClN2O3S and a molecular weight of 230.63 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-6-formylpyridine-4-sulfonyl chloride typically involves the reaction of 2-cyano-6-formylpyridine with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include maintaining a specific temperature and using appropriate solvents to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensures the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-6-formylpyridine-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The formyl group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield sulfonamides, sulfonate esters, or sulfonate thioesters, while oxidation and reduction reactions can yield carboxylic acids or alcohols, respectively .
Scientific Research Applications
2-Cyano-6-formylpyridine-4-sulfonyl chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of biochemical probes and inhibitors.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-6-formylpyridine-4-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives. These reactions are often facilitated by the presence of catalysts or specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-Cyano-4-chloropyridine: Another pyridine derivative with similar reactivity but different functional groups.
2-Cyano-6-methylpyridine: Similar structure but with a methyl group instead of a formyl group.
4-Sulfonyl chloride pyridine: Lacks the cyano and formyl groups but contains the sulfonyl chloride group.
Uniqueness
2-Cyano-6-formylpyridine-4-sulfonyl chloride is unique due to the presence of multiple functional groups, including the cyano, formyl, and sulfonyl chloride groups. This combination of functional groups provides versatility in its reactivity and applications, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C7H3ClN2O3S |
|---|---|
Molecular Weight |
230.63 g/mol |
IUPAC Name |
2-cyano-6-formylpyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C7H3ClN2O3S/c8-14(12,13)7-1-5(3-9)10-6(2-7)4-11/h1-2,4H |
InChI Key |
OTSOJKKUFPZKDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1C=O)C#N)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


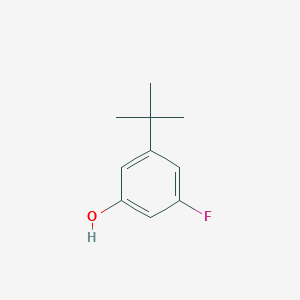
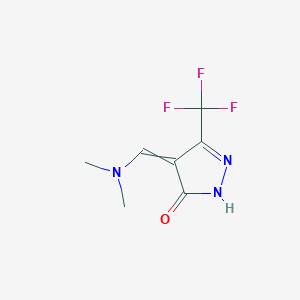

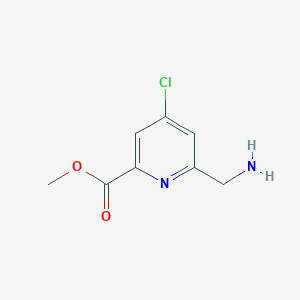
![2-[4-Chloro-6-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14852181.png)
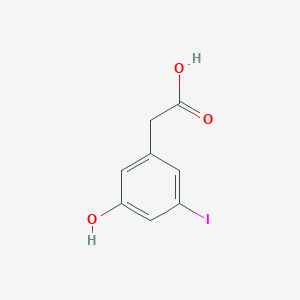
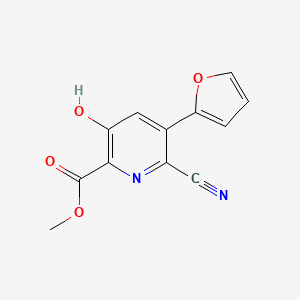
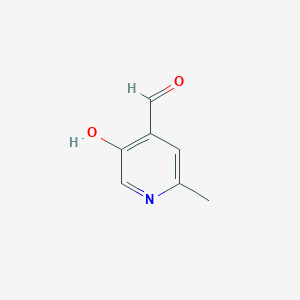

![1-({[(2E,3E)-4-phenylbut-3-en-2-ylidene]amino}oxy)ethanone](/img/structure/B14852214.png)
